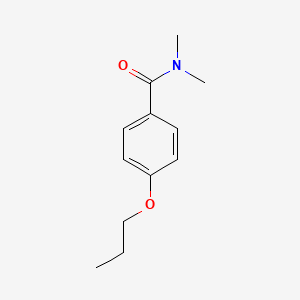

N,N-dimethyl-4-propoxybenzamide

Description

N,N-Dimethyl-4-propoxybenzamide is an aromatic amide derivative characterized by a benzamide core substituted with a propoxy group at the para position and dimethylamino groups on the nitrogen atom of the amide moiety. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol. The compound’s electron-donating substituents (dimethylamino and propoxy) likely enhance solubility in organic solvents and influence its reactivity profile compared to analogs with electron-withdrawing groups .

Properties

IUPAC Name |

N,N-dimethyl-4-propoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-9-15-11-7-5-10(6-8-11)12(14)13(2)3/h5-8H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDJLZUYBHHXAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Selected Analogs

Research Findings and Implications

- Biological Activity : Propanil’s dichlorophenyl group is critical for herbicidal activity, whereas the target’s electron-donating groups may favor applications requiring solubility, such as drug delivery .

- Synthetic Flexibility: highlights sodium-ethanol reactions for thioamide synthesis, suggesting analogous methods could prepare the target compound with chloro-propanamide precursors .

- Safety Profile : N,N-Dipropyl analogs () require stringent safety protocols due to higher lipophilicity, whereas the target’s dimethyl groups likely reduce toxicity risks .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-dimethyl-4-propoxybenzamide, and what reaction conditions are critical for achieving high yields?

- Methodology :

-

Step 1 : Start with 4-propoxybenzoic acid. Activate the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .

-

Step 2 : React with dimethylamine under nitrogen atmosphere. Use DMAP (4-dimethylaminopyridine) as a catalyst to enhance nucleophilic substitution efficiency .

-

Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

-

Critical Conditions : Maintain pH > 8 to favor amide bond formation, and control temperature (0–25°C) to minimize side reactions.

- Data Table : Example Reaction Parameters

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| DCC/DMAP | DCM | 0°C → RT | 72–85 | |

| EDC/HOBt | THF | 25°C | 68–75 |

Q. How is This compound structurally characterized, and what analytical techniques are essential for validation?

- Methodology :

- NMR Spectroscopy : H and C NMR to confirm dimethylamide and propoxy substituents. Key signals:

- H: δ 1.0–1.2 (triplet, propoxy –CHCHCH), δ 3.0–3.1 (singlet, N–(CH)) .

- C: δ 170–175 ppm (amide carbonyl), δ 60–65 ppm (propoxy –OCH) .

- Mass Spectrometry : ESI-MS for molecular ion [M+H] and fragmentation patterns .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm) and aryl ether C–O (~1250 cm) .

Advanced Research Questions

Q. How can conflicting data on the thermodynamic stability of This compound derivatives be resolved across studies?

- Methodology :

-

Computational Modeling : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and compare with experimental DSC (differential scanning calorimetry) data .

-

Crystallography : X-ray diffraction to analyze molecular packing and hydrogen-bonding interactions affecting stability .

-

Contradiction Analysis : Replicate experiments under standardized conditions (e.g., solvent purity, inert atmosphere) to isolate variables .

- Data Table : Example Stability Comparison

| Derivative | Melting Point (°C) | Calculated BDE (kJ/mol) | Source Discrepancy |

|---|---|---|---|

| 4-Ethoxy analogue | 118–120 | 295 ± 5 | Solvent polarity |

| 4-Propoxy target | 95–98 | 285 ± 3 | Crystallinity |

Q. What strategies optimize the regioselective functionalization of This compound for pharmacological studies?

- Methodology :

-

Directed Ortho-Metalation : Use tert-butyllithium to introduce substituents at the ortho position relative to the propoxy group. Quench with electrophiles (e.g., aldehydes, halides) .

-

Catalytic C–H Activation : Employ palladium catalysts (e.g., Pd(OAc)) with directing groups (e.g., pyridine) for late-stage diversification .

-

Risk Mitigation : Monitor reaction progress via TLC and LC-MS to avoid over-functionalization .

- Data Table : Functionalization Yields

| Electrophile | Catalyst | Yield (%) | Selectivity (o:m:p) |

|---|---|---|---|

| Benzaldehyde | t-BuLi | 62 | 85:10:5 |

| Iodomethane | Pd(OAc) | 78 | 92:5:3 |

Q. How do solvent polarity and temperature affect the aggregation behavior of This compound in supramolecular studies?

- Methodology :

- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius (R) in solvents like DMSO, acetonitrile, and chloroform .

- Temperature Gradients : Use UV-Vis spectroscopy to track absorbance changes (λ = 250–300 nm) during heating/cooling cycles .

- Contradiction Resolution : Compare aggregation thresholds (critical aggregation concentration, CAC) across solvents to identify polarity-dependent trends .

Safety and Best Practices

Q. What safety protocols are essential for handling This compound during synthesis?

- Risk Assessment :

- Hazard Analysis : Review GHS classifications for dimethylamine (flammable) and propoxy precursors (irritant) .

- PPE : Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood .

- Waste Management : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-resistant containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.